molecular formula C9H18O3 B14526912 Methyl 2-butoxy-2-methylpropanoate CAS No. 62467-24-7

Methyl 2-butoxy-2-methylpropanoate

Cat. No.: B14526912
CAS No.: 62467-24-7
M. Wt: 174.24 g/mol
InChI Key: HOFLMEMNPBRPHM-UHFFFAOYSA-N
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Description

Methyl 2-butoxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique chemical structure, which includes a methyl group, a butoxy group, and a propanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butoxy-2-methylpropanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, the reaction involves 2-methylpropanoic acid and butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by distillation to purify the ester. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butoxy-2-methylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid in the presence of a strong acid or base.

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 2-methylpropanoic acid and butanol.

    Transesterification: A different ester and an alcohol.

    Reduction: 2-methylpropanol and butanol.

Scientific Research Applications

Methyl 2-butoxy-2-methylpropanoate has various applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 2-butoxy-2-methylpropanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The molecular targets include the active sites of esterases, where the ester bond is cleaved .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a pleasant odor, used as a solvent.

    Ethyl acetate: Another common ester, widely used in the production of paints and coatings.

    Butyl acetate: Known for its use in the manufacture of lacquers and paints.

Uniqueness

Methyl 2-butoxy-2-methylpropanoate is unique due to its specific combination of a butoxy group and a methylpropanoate group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

62467-24-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

methyl 2-butoxy-2-methylpropanoate

InChI

InChI=1S/C9H18O3/c1-5-6-7-12-9(2,3)8(10)11-4/h5-7H2,1-4H3

InChI Key

HOFLMEMNPBRPHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(C)C(=O)OC

Origin of Product

United States

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